3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride
Description
3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride (CAS No. 1609409-33-7) is a synthetic aromatic aldehyde derivative with a complex substituent pattern. Its structure features a benzaldehyde core substituted at the 3-position with a methoxy group (-OCH₃) and at the 2-position with an ethoxy chain terminating in a 4-morpholinyl group. The hydrochloride salt enhances its stability and solubility for research applications.
This compound is primarily utilized as a building block in medicinal chemistry, particularly in synthesizing quinazoline and quinoline derivatives, which are pivotal in drug development . Suppliers like Ambeed, Inc. Its synthesis likely involves nucleophilic substitution or alkylation reactions, akin to methods described for structurally related aldehydes (e.g., 4-(benzyloxy)-3-phenethoxybenzaldehyde) .
Properties
IUPAC Name |
3-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.ClH/c1-17-13-4-2-3-12(11-16)14(13)19-10-7-15-5-8-18-9-6-15;/h2-4,11H,5-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXVLIKOBPWTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCN2CCOCC2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 2-(4-morpholinyl)ethanol.
Reaction: The 3-methoxybenzaldehyde undergoes a nucleophilic substitution reaction with 2-(4-morpholinyl)ethanol in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzoic acid.
Reduction: 3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride and analogous compounds:
Table 1: Comparative Analysis of Selected Benzaldehyde Derivatives
Key Findings:
Structural Variations: The morpholinyl group in the target compound introduces an oxygen atom into the heterocyclic ring, enhancing polarity compared to the piperidinyl analog (C₁₄H₂₀ClNO₂), which contains a nitrogen-based ring . The 3-methoxy substituent distinguishes the target compound from 4-[2-(4-morpholinyl)ethoxy]benzaldehyde, altering electronic effects and steric hindrance .
Physicochemical Properties: The hydrochloride salt in the target compound improves aqueous solubility relative to non-salt analogs (e.g., C₁₃H₁₇NO₃) . Molecular weight differences (~299.5 vs. ~247.3 g/mol) reflect the impact of additional substituents like methoxy groups .
Functional Applications :
- The target compound’s morpholinyl-ethoxy side chain is critical for binding in kinase inhibitors, whereas piperidinyl analogs may target neurotransmitter receptors due to their amine-rich structure .
- Derivatives lacking the methoxy group (e.g., 4-[2-(4-morpholinyl)ethoxy]benzaldehyde) are less explored but may serve as controls in structure-activity relationship (SAR) studies .
Biological Activity
3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride, commonly referred to as MEME, is a synthetic compound with notable biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C14H20ClNO4
- Molecular Weight : 307.77 g/mol
- Appearance : Pale-yellow crystalline solid
- Melting Point : 160-162 °C
- Solubility : Soluble in water and organic solvents like methanol and ethanol
Anticancer Properties
MEME has demonstrated significant anticancer effects, particularly against breast cancer cells. Research indicates that it induces apoptosis (programmed cell death) through the activation of caspase pathways, specifically caspase-3 and caspase-9. This mechanism suggests its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
The compound exhibits antimicrobial properties, effectively inhibiting the growth of various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
This antimicrobial activity positions MEME as a candidate for further development in combating bacterial infections.
Mechanistic Insights
Studies have focused on the interaction of MEME with cellular pathways related to apoptosis. The compound's ability to engage these pathways underscores its potential utility in therapeutic strategies against cancer. However, more extensive research is needed to fully elucidate its interaction profile with various biological targets.
Comparative Analysis with Similar Compounds
The structural uniqueness of MEME, particularly the morpholine substitution, contributes to its distinctive biological activities compared to similar compounds. Below is a comparison table highlighting some structurally related compounds and their characteristics:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methylbenzaldehyde | Aromatic aldehyde without morpholine | Simpler structure, less biological activity |
| 4-Ethylbenzaldehyde | Similar aromatic structure with ethyl group | Different alkyl substituent affecting reactivity |
| 3-Hydroxy-4-methoxybenzaldehyde | Hydroxyl group addition | Enhanced solubility but altered biological profile |
| 3-Amino-4-methoxybenzaldehyde | Amino group instead of morpholine | Potentially different biological activity |
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study demonstrated that MEME significantly reduced cell viability in breast cancer cell lines by promoting apoptosis through specific caspase activation .
-
Antimicrobial Testing :
- In vitro tests revealed that MEME inhibited the growth of both Staphylococcus aureus and Escherichia coli at varying concentrations, suggesting a broad-spectrum antimicrobial effect .
-
Mechanistic Studies :
- Further investigations into the apoptotic pathways indicated that MEME's interaction with cellular mechanisms could lead to novel cancer treatment strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
